

aporphine alkaloid Norisoboldine hydrochloride chemical properties

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Compound of Interest

Compound Name: *Norisoboldine hydrochloride*

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Norisoboldine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, analytical methodologies, and mechanisms of action of the aporphine alkaloid, **Norisoboldine hydrochloride**. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

Norisoboldine is a natural isoquinoline alkaloid and the primary active constituent found in the root of *Lindera aggregata*. Its hydrochloride salt is often used in research due to its increased solubility in aqueous solutions.

Chemical Structure and Identifiers

The chemical structure of Norisoboldine features a tetracyclic aporphine core.

Chemical Structure of Norisoboldine (Image of Norisoboldine's chemical structure would be placed here in a full whitepaper)

Below is a summary of the key identifiers for both Norisoboldine and its hydrochloride salt.

Identifier	Norisoboldine	Norisoboldine Hydrochloride
IUPAC Name	(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol	(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1,9-diol hydrochloride
CAS Number	23599-69-1[1]	5083-84-1[2]
Molecular Formula	C ₁₈ H ₁₉ NO ₄ [1]	C ₁₈ H ₁₉ NO ₄ ·HCl[2]
Molecular Weight	313.35 g/mol [1]	349.81 g/mol [2]
Canonical SMILES	<chem>COC1=C(C2=C3C@H(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O</chem>	<chem>COC1=C(C2=C3C@H(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl</chem>
InChI Key	HORZNQYQXBFWNZ-LBPRGKRZSA-N	Not directly available

Physicochemical Properties

The following table summarizes the key physicochemical properties of Norisoboldine and its hydrochloride salt.

Property	Value (Norisoboldine)	Value (Norisoboldine Hydrochloride)
Appearance	Brown to khaki solid/crystalline powder[3]	White to off-white solid
Melting Point	189-191 °C	270-280 °C[2]
Boiling Point	553.0 ± 50.0 °C (Predicted)	Not available
pKa	9.58 ± 0.20 (Predicted)	Not available
logP	2.3 (Predicted)	Not available
Solubility	Soluble in methanol and DMSO[3].	Information not readily available, but hydrochloride salts are generally more water-soluble than their free base counterparts.

Storage and Stability

For long-term storage, **Norisoboldine hydrochloride** should be kept in a sealed container, away from moisture. Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4]. The product is chemically stable under standard ambient conditions (room temperature)[5].

Experimental Protocols

This section details the methodologies for key experiments involving **Norisoboldine hydrochloride**, including analytical techniques for its characterization and biological assays to determine its activity.

Analytical Methodologies

A reversed-phase HPLC (RP-HPLC) method can be employed for the quantitative determination of Norisoboldine in various samples.

Objective: To quantify the concentration of Norisoboldine.

Materials:

- HPLC system with UV detector
- Phenomenex Gemini C18 column (4.6 mm x 250 mm, 5 μ m) or equivalent
- Mobile Phase A: 0.5% formic acid in water, pH adjusted to 2.25 with triethylamine
- Mobile Phase B: Acetonitrile
- Norisoboldine standard
- Sample containing Norisoboldine

Protocol:

- Prepare the mobile phases and degas them.
- Set the column temperature to 25°C.
- Equilibrate the column with the initial mobile phase composition.
- Use a gradient elution program.
- Set the detection wavelength to 280 nm.
- Inject a known concentration of the Norisoboldine standard to create a calibration curve.
- Inject the sample solution.
- Quantify the amount of Norisoboldine in the sample by comparing its peak area to the calibration curve.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying metabolites of Norisoboldine in biological samples.

Objective: To identify and characterize metabolites of Norisoboldine.

Materials:

- UPLC-ESI/MS system
- Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) or equivalent
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Biological samples (e.g., plasma, urine) from subjects administered Norisoboldine

Protocol:

- Prepare samples, for instance, by protein precipitation with methanol for plasma samples.
- Perform chromatographic separation using a gradient elution with the specified mobile phases.
- Utilize electrospray ionization (ESI) in positive or negative ion mode.
- Perform mass spectrometric analysis using selective ion reaction-monitoring mode to detect and quantify both the parent compound and its metabolites.

Biological Assays

This assay determines the ability of Norisoboldine to activate the Aryl Hydrocarbon Receptor (AhR).

Objective: To measure the activation of AhR by Norisoboldine.

Materials:

- THP-1 cells (or other suitable cell line expressing AhR)
- **Norisoboldine hydrochloride**
- TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
- Cell culture medium and reagents

- Reagents for Q-PCR, Western blotting, or luciferase reporter assay

Protocol (using Q-PCR for CYP1A1 expression):

- Culture THP-1 cells to the desired confluence.
- Treat the cells with varying concentrations of Norisoboldine (e.g., 3, 10, 30 μ M) and TCDD (e.g., 5 nM) for 24 hours[6].
- Isolate total RNA from the treated cells.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR (Q-PCR) using primers specific for CYP1A1 (a downstream target of AhR) and a housekeeping gene for normalization.
- Analyze the relative mRNA expression of CYP1A1 to determine the level of AhR activation[6].

This protocol is designed to assess the effect of Norisoboldine on the differentiation of naïve CD4+ T cells into Treg cells.

Objective: To evaluate the potential of Norisoboldine to induce Treg cell differentiation.

Materials:

- Isolated naïve CD4+ T cells
- Anti-CD3 and anti-CD28 antibodies
- **Norisoboldine hydrochloride**
- Cell culture medium (e.g., RPMI 1640) with supplements (FBS, L-glutamine, penicillin-streptomycin)
- IL-2 and TGF- β
- Flow cytometer and antibodies for Treg markers (e.g., CD25, Foxp3)

Protocol:

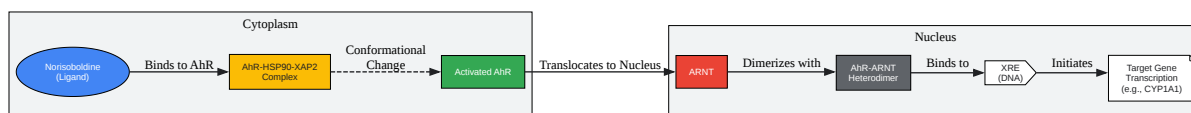
- Isolate naïve CD4+ T cells from splenocytes or peripheral blood mononuclear cells.
- Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C[7].
- Wash the plate to remove unbound antibodies.
- Suspend the naïve CD4+ T cells in culture medium containing IL-2 and TGF- β to induce Treg differentiation[7].
- Add varying concentrations of Norisoboldine (e.g., 1, 3, 10, 30 μ M) to the cell suspension[8].
- Plate the cells in the antibody-coated wells.
- Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator[7].
- After incubation, harvest the cells and stain for Treg markers (CD4, CD25, and intracellular Foxp3).
- Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry to determine the effect of Norisoboldine on differentiation[8].

Signaling Pathways and Mechanisms of Action

Norisoboldine has been identified as a natural agonist of the Aryl Hydrocarbon Receptor (AhR) [4]. Its biological effects are largely mediated through the activation of this receptor and its downstream signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon binding to Norisoboldine, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.

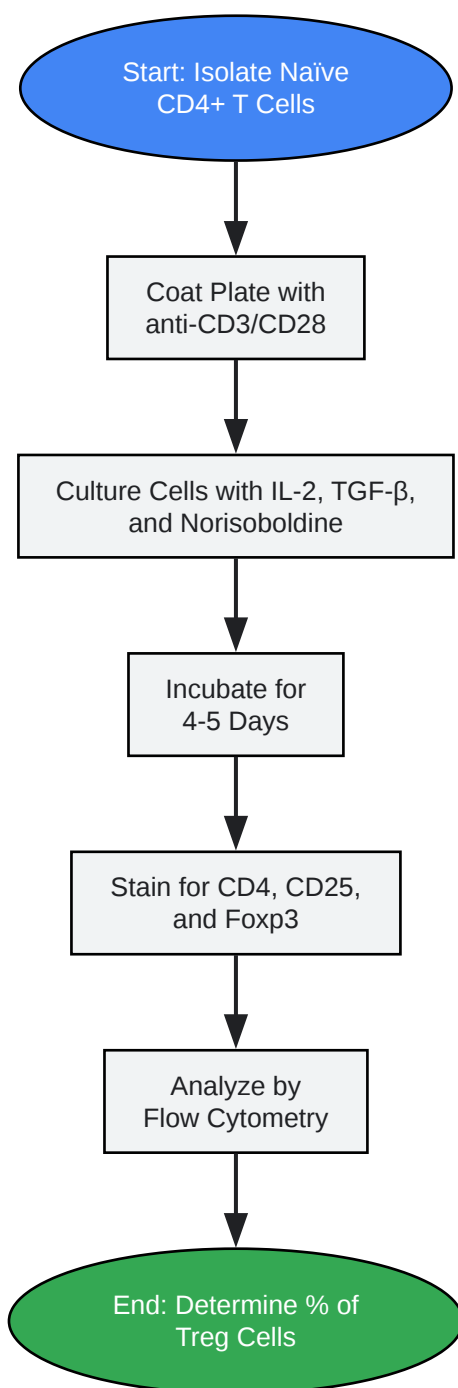


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Diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Norisoboldine.

Experimental Workflow for Treg Differentiation Assay

The following diagram illustrates the workflow for assessing the impact of Norisoboldine on the differentiation of Treg cells.

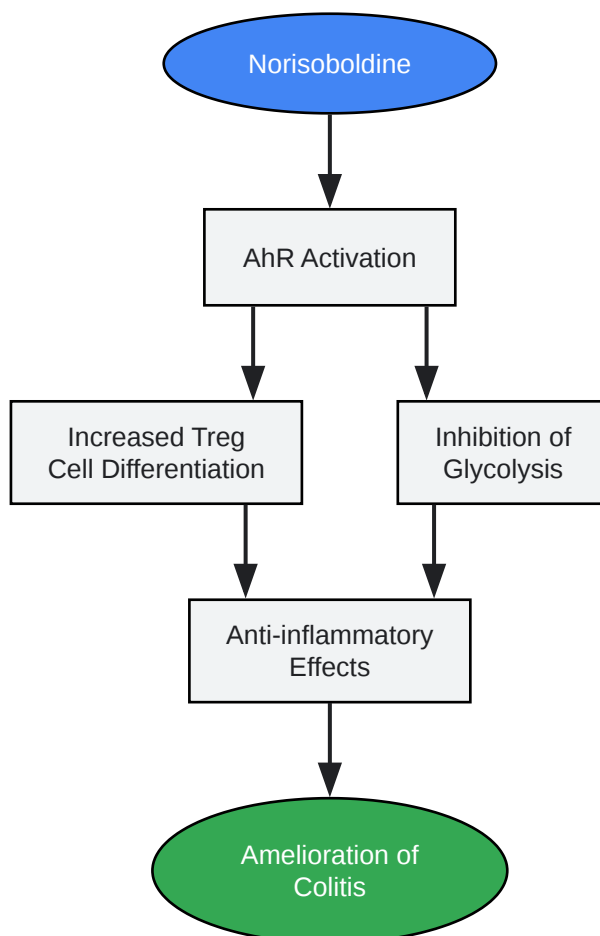


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Workflow for the in vitro Treg differentiation assay with Norisoboldine.

Logical Relationship of Norisoboldine's Mechanism of Action

Norisoboldine's activation of the AhR pathway leads to a cascade of events that contribute to its therapeutic effects, such as the promotion of Treg cell differentiation, which is beneficial in autoimmune conditions like colitis.



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Logical flow of Norisoboldine's mechanism of action in ameliorating colitis.

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References

- 1. Norisoboldine phyproof® Reference Substance | PhytoLab [phyproof.phyto lab.com]

- 2. Norisoboldine hydrochloride CAS#: 5083-84-1 [m.chemicalbook.com]
- 3. norisoboldine | 23599-69-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 $\mu\text{mol}\cdot\text{L}^{-1}$) and TCDD (5 $\text{nmol}\cdot\text{L}^{-1}$) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$), siAhR, α -naphthoflavone (α -NF, 1 $\mu\text{mol}\cdot\text{L}^{-1}$), NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$) + siAhR, NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$) + α -NF (1 $\mu\text{mol}\cdot\text{L}^{-1}$) or TCDD (5 $\text{nmol}\cdot\text{L}^{-1}$) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$), α -NF (1 $\mu\text{mol}\cdot\text{L}^{-1}$), NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$) + α -NF (1 $\mu\text{mol}\cdot\text{L}^{-1}$) or TCDD (5 $\text{nmol}\cdot\text{L}^{-1}$) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$), siAhR, α -NF (1 $\mu\text{mol}\cdot\text{L}^{-1}$), NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$) + siAhR, NOR (30 $\mu\text{mol}\cdot\text{L}^{-1}$) + α -NF (1 $\mu\text{mol}\cdot\text{L}^{-1}$) or TCDD (5 $\text{nmol}\cdot\text{L}^{-1}$) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means \pm SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; \$ P < 0.05 and \$ \$ P < 0.01 vs NOR group [cjmcpu.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD⁺/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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